- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-80-2 (Penciclovir Monoacetate)

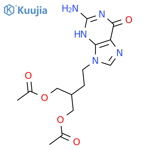

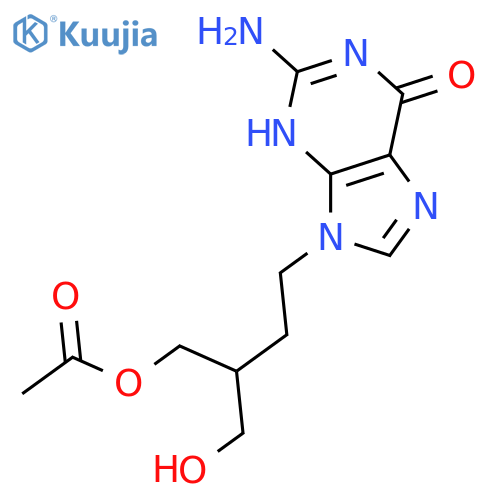

Penciclovir Monoacetate structure

Nom du produit:Penciclovir Monoacetate

Numéro CAS:97845-80-2

Le MF:C12H17N5O4

Mégawatts:295.294481992722

CID:2677598

Penciclovir Monoacetate Propriétés chimiques et physiques

Nom et identifiant

-

- Monoacetate Penciclovir; Penciclovir Impurity B

- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate

- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate

- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one

- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 42222

- Mono-O-acetylpenciclovir

- Penciclovir monoacetate

- Penciclovir Monoacetate

-

- Piscine à noyau: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)

- La clé Inchi: UBPBRZXGEFQVAT-UHFFFAOYSA-N

- Sourire: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 7

- Complexité: 441

- Surface topologique des pôles: 132

Penciclovir Monoacetate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | P221515-1mg |

Penciclovir Monoacetate |

97845-80-2 | 1mg |

$150.00 | 2023-05-17 | ||

| TRC | P221515-2.5mg |

Penciclovir Monoacetate |

97845-80-2 | 2.5mg |

$328.00 | 2023-05-17 | ||

| TRC | P221515-10mg |

Penciclovir Monoacetate |

97845-80-2 | 10mg |

$ 1160.00 | 2023-09-06 | ||

| TRC | P221515-5mg |

Penciclovir Monoacetate |

97845-80-2 | 5mg |

$603.00 | 2023-05-17 |

Penciclovir Monoacetate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

Référence

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Méthode de production 3

Conditions de réaction

Référence

- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854

Méthode de production 4

Conditions de réaction

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Référence

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

Méthode de production 5

Conditions de réaction

1.1 Reagents: Acetyl chloride Solvents: Pyridine

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Référence

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Méthode de production 6

Conditions de réaction

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

Référence

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

Référence

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

Référence

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Méthode de production 9

Conditions de réaction

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

Référence

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Monoacetate Raw materials

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

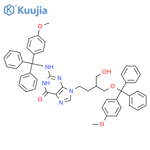

- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one

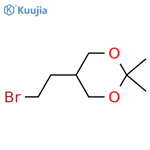

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Famciclovir

- 2-Amino-6-chloropurine

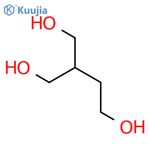

- 2-(hydroxyMethyl)butane-1,4-diol

- 4-Methoxyriphenylmethylchloride

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

Penciclovir Monoacetate Preparation Products

Penciclovir Monoacetate Littérature connexe

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

97845-80-2 (Penciclovir Monoacetate) Produits connexes

- 1895313-99-1(3-(2,3-dihydro-1H-inden-5-yl)-3,3-difluoropropan-1-amine)

- 4965-34-8(7-Bromo-2-methylquinoline)

- 2034364-32-2(2-chloro-N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide)

- 2172036-80-3(1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylic acid)

- 1540013-00-0(1H-Pyrazole-3-carboxylic acid, 1-(4-fluoro-2-iodophenyl)-)

- 1805354-10-2(3-(Aminomethyl)-2-bromo-5-(difluoromethyl)-4-methylpyridine)

- 2138559-92-7(N-methyl-N-[(1,2-oxazol-3-yl)methyl]sulfamoyl chloride)

- 1261919-52-1(5-(3-Methylphenyl)-3-trifluoromethylphenol)

- 56071-96-6(methyl 2,2-difluoro-2-phenylacetate)

- 1087735-05-4(6-((4-methylcyclohexyl)amino)pyrimidine-2,4(1H,3H)-dione)

Fournisseurs recommandés

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Shandong Feiyang Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Enjia Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot